5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one
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Overview
Description
5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridine ring fused with an amino group and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-4-carboxaldehyde and 2-amino-3-cyanopyridine.
Condensation Reaction: Pyridine-4-carboxaldehyde undergoes a condensation reaction with 2-amino-3-cyanopyridine in the presence of a base such as sodium ethoxide.
Cyclization: The resulting intermediate undergoes cyclization to form the desired pyridinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyridinone moiety to a dihydropyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is investigated for its use in organic electronics and as a building block for novel polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyanopyridine: A precursor in the synthesis of 5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one.
Pyridin-2-one Derivatives: Compounds with similar pyridinone structures but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridinone derivatives.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-amino-1-(pyridin-4-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H11N3O/c12-10-1-2-11(15)14(8-10)7-9-3-5-13-6-4-9/h1-6,8H,7,12H2 |
InChI Key |
MYRGVIJXWMBUSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC2=CC=NC=C2 |
Origin of Product |
United States |
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